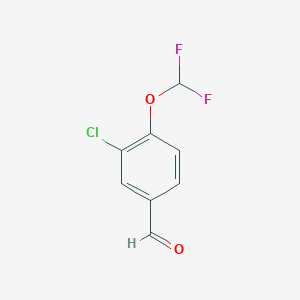![molecular formula C20H13BrN2O B2517268 2-氨基-4-(4-溴苯基)-4H-苯并[h]色烯-3-腈 CAS No. 860787-48-0](/img/structure/B2517268.png)
2-氨基-4-(4-溴苯基)-4H-苯并[h]色烯-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromophenyl group, which can influence its chemical reactivity and biological properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antioxidant properties.
Medicine: Potential anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
作用机制
Target of Action
The primary target of 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is the botulinum neurotoxin type F . This compound has been used as an optical probe in the development of an optical immunoassay for the quantification of this neurotoxin .
Mode of Action
The compound interacts with its target through a mechanism known as Twisted Intramolecular Charge Transfer (TICT) . This process involves the transfer of charge within the molecule, leading to changes in its optical properties. The compound is attached to an antibody via coupling reactions, forming an amide linkage . This allows it to be used as a probe for the detection of botulinum neurotoxin type F .
Biochemical Pathways
Its role as an optical probe suggests it may influence pathways related to the action of botulinum neurotoxin type f .
Result of Action
The primary result of the action of 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is the detection of botulinum neurotoxin type F . The compound’s interaction with the neurotoxin results in a change in its optical properties, allowing for the quantification of the neurotoxin . The developed immunoassay has shown a linear range response for botulinum neurotoxin type F from 50 to 500 fg mL −1 and limit of detection is 34.4 fg mL −1 .
Action Environment
The compound has been successfully applied in various food samples analysis , suggesting that it may be stable and effective in a variety of environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the Knoevenagel condensation followed by a Michael addition. The reaction involves the condensation of an aromatic aldehyde (such as 4-bromobenzaldehyde), malononitrile, and a cyclic diketone (such as 1,3-cyclohexanedione) in the presence of a base like sodium carbonate. This reaction can be carried out under solvent-free conditions using ball milling, which is an environmentally friendly and efficient method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener methods such as solvent-free reactions and the use of recyclable catalysts are preferred to minimize environmental impact.
化学反应分析
Types of Reactions
2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile: Similar structure but with a formyl group instead of a bromophenyl group.
2-amino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile: Contains a hydroxy group, which can influence its solubility and reactivity.
2-amino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile: Features a methoxy group, affecting its electronic properties and biological activity.
Uniqueness
The presence of the bromophenyl group in 2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile makes it unique compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromophenyl group can be easily modified through substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially improved properties.
属性
IUPAC Name |
2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORENNRPNGIBKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=C(C=C4)Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)
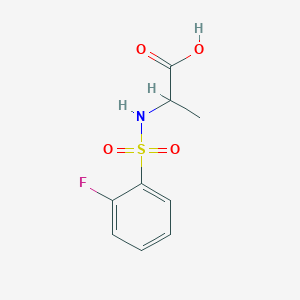
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)
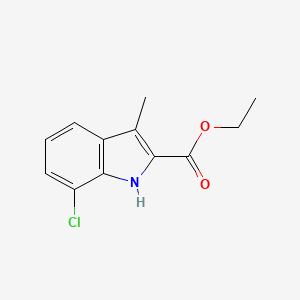
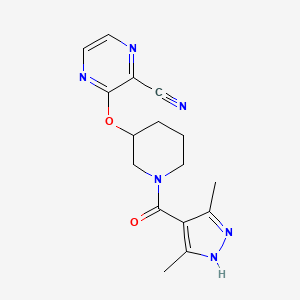
![1-(3,4-dimethoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2517192.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)
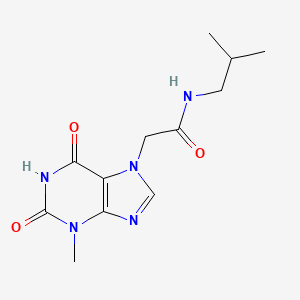
![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)
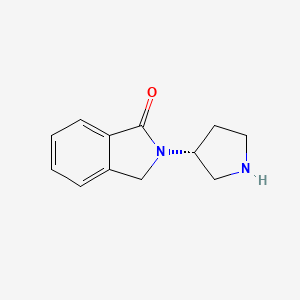
![N4-(4-methylphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
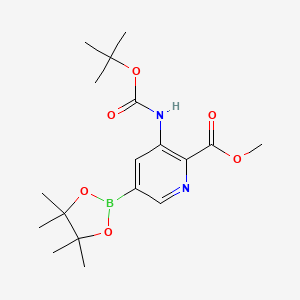
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
